2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine
Overview
Description
2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine is a chemical compound with the CAS Number: 885704-66-5 . It has a molecular weight of 211.69 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 211.69 .Scientific Research Applications
Antibacterial Activity
2-Chloro-6-(4-methylpiperidin-1-yl)pyrazine and its derivatives have been studied for their antibacterial properties. For instance, certain pyrazine and pyridine derivatives have shown notable antibacterial activity, particularly against anaerobic bacteria (Foks et al., 2005).
Antimycobacterial and Antifungal Effects
These compounds have also been evaluated for their antimycobacterial and antifungal effects. Some derivatives, specifically substituted pyrazinecarboxamides, have demonstrated significant activity against Mycobacterium tuberculosis and certain fungal strains (Doležal et al., 2006).
Potential Pesticides
Research indicates that certain pyrazine derivatives could serve as potential pesticides. For example, reactions involving dichloro-dicyanopyrazine have yielded aminovinyl-substituted pyrazine derivatives of interest as potential pesticides (Hou et al., 1993).
DNA Binding and Antimicrobial Properties
Pyrazine-based DNA binders have been studied for their physicochemical and antimicrobial properties. Investigations into chlorohydrazinopyrazine, for example, have shown a high affinity for DNA binding and potential application in clinical use due to non-toxicity towards human dermal keratinocytes (Mech-Warda et al., 2022).
Herbicide and Elicitor Effects
Some pyrazine derivatives are explored for their use as herbicides and abiotic elicitors. Substituted N-phenylpyrazine-2-carboxamides, for example, have shown promising results in inhibiting photosynthesis and promoting flavonoid production in plants (Doležal et al., 2007).
Serotoninmimetic Activity
Certain 2-(1-piperazinyl)pyrazines, including 6-chloro-2(1-piperazinyl)pyrazine, have been synthesized and evaluated for their central serotonin-like activity, indicating potential applications in neurological research (Lumma et al., 1978).
Antimitotic Agents
Research into the alterations at the 2,3-positions of certain pyrazine derivatives has shown significant effects on cytotoxicity and the inhibition of mitosis in cancer cell lines, suggesting their potential as antimitotic agents (Temple et al., 1991).
Optical and Thermal Properties for Optoelectronic Applications
Pyrazine derivatives have been investigated for their optical and thermal properties, indicating potential applications in optoelectronic materials. Studies on dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives have revealed promising characteristics for these uses (Meti et al., 2017).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-6-(4-methylpiperidin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKTYBAQFJUFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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